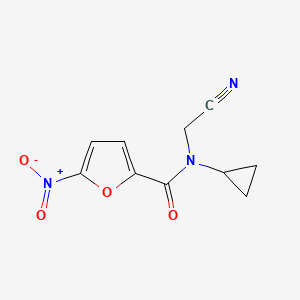

![molecular formula C12H15N3O3 B2735565 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 885953-58-2](/img/structure/B2735565.png)

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

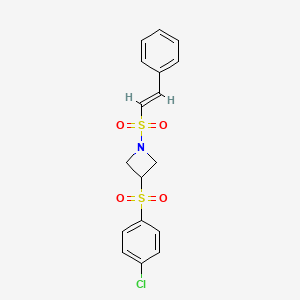

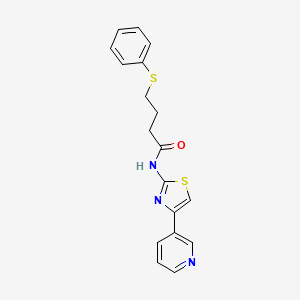

The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is structurally categorized as a phenethylamine . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis

The molecular formula of 2-(3,4-dimethoxyphenyl)ethanamine is C10H15NO2 . The structure of the synthesized compounds was confirmed by spectral methods .Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .Physical And Chemical Properties Analysis

The melting point of 2-(3,4-dimethoxyphenyl)ethanamine is 195-196℃ (ethanol). It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). It forms a crystalline solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Papaverine Hydrochloride

This compound plays a crucial role in the synthesis of Papaverine Hydrochloride , a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms . The synthesis process involves the reaction of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine in xylene with azeotropic removal of water at different temperatures .

Synthesis of New Isoquinoline Derivatives

It is used in the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides . These isoquinoline derivatives cover a large number of various alkaloids that exhibit biological activity and are components of various medicinal agents .

Inhibition of Deamination

The compound inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase . This inhibition can be useful in research and forensic applications .

Catalyst for Cyclocondensation Reactions

It is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes . This catalytic property can be leveraged in various chemical reactions and synthesis processes .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSTZDJKPNQHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)

![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)